tert-Butyl (2-amino-5-fluorophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-amino-5-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELBQUPQCJZQQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697614 | |
| Record name | tert-Butyl (2-amino-5-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362670-07-3 | |
| Record name | tert-Butyl (2-amino-5-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-(tert-Butoxycarbonyl)-4-fluoro-1,2-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2-amino-5-fluorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired carbamate product .
Another method involves the use of tert-butyl chloroformate as the carbonylating agent. In this reaction, 2-amino-5-fluoroaniline is treated with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistent quality. The use of high-purity reagents and controlled reaction conditions is crucial in industrial settings to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-amino-5-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form more complex structures.
Common Reagents and Conditions
Bases: Sodium carbonate, triethylamine
Carbonylating Agents: Di-tert-butyl dicarbonate, tert-butyl chloroformate
Catalysts: Palladium catalysts for coupling reactions
Solvents: Dichloromethane, methanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl group yields 2-amino-5-fluoroaniline, while coupling reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
Pharmaceutical Development
The unique structure of tert-Butyl (2-amino-5-fluorophenyl)carbamate positions it as a promising lead compound in drug design. Its structural features, including the amino and fluorine substituents, enhance its binding affinity to biological targets, making it relevant for therapeutic applications.
Key Insights:
- Biological Activity: The compound exhibits potential interactions with receptors and enzymes, which may be leveraged for developing new drugs targeting specific diseases.
- Chiral Selectivity: It plays a role in the ketoreductase-assisted synthesis of chiral selective compounds, demonstrating high conversion rates and product yields in experimental settings.
Synthesis Methodologies
The synthesis of this compound typically involves several key steps:
General Synthesis Procedure:
- Reagents: React 2-amino-5-fluorophenol with tert-butyl chloroformate.
- Base: Use triethylamine as a base to facilitate the reaction.
- Conditions: Carry out the reaction at room temperature under an inert atmosphere for optimal yield.
Experimental Data:
Applications in Organic Chemistry
The compound is also utilized in the synthesis of various benzohydrols, particularly chlorobenzohydrols. This application is significant due to the compound's ability to act as an intermediate in complex organic reactions.
Methods of Application:
- The reduction of benzophenone derivatives using oxo-tethered ruthenium catalysts for asymmetric transfer hydrogenation is one approach where this compound is employed.
Biological Studies and Mechanisms
Research focusing on the interaction of this compound with biological macromolecules is crucial for understanding its therapeutic effects. Studies may involve:
- Binding Affinity Analysis: Evaluating how the compound interacts with various enzymes or receptors.
- Mechanism of Action: Investigating how structural features influence its biological activity.
Mechanism of Action
The mechanism of action of tert-butyl (2-amino-5-fluorophenyl)carbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of tert-butyl (2-amino-5-fluorophenyl)carbamate can be contextualized by comparing it with related carbamate derivatives. Below is a detailed analysis:
Structural Analogs
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (e.g., -F, -Br): The fluorine atom in this compound decreases electron density at the aromatic ring, directing electrophilic substitution to the para position. This contrasts with methoxy-substituted analogs (e.g., 2-bromo-5-methoxyphenyl), where electron-donating groups activate the ring for nucleophilic attacks .
- Halogen vs. Amino Groups: Bromine or chlorine substituents (e.g., 5-bromo-2,3-difluorophenyl) facilitate Suzuki-Miyaura cross-coupling reactions, whereas the amino group in the target compound enables amide bond formation or reductive alkylation .
Biological Activity
tert-Butyl (2-amino-5-fluorophenyl)carbamate is an organic compound that belongs to the class of carbamates, characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and therapeutic applications. Its molecular formula is CHFNO, with a molecular weight of approximately 225.24 g/mol. The presence of both an amino group and a fluorine atom on the phenyl ring enhances its interaction with biological targets, making it a subject of extensive research.
Structural Features
The structural characteristics of this compound include:
- tert-butyl group : Increases lipophilicity and steric bulk.
- Amino group (-NH) : Potential for hydrogen bonding and increased reactivity.
- Fluorine atom : Enhances binding affinity to receptors due to electronegativity and steric effects.
Biological Activity
Research indicates that this compound exhibits various biological activities relevant to medicinal chemistry:
-
Anticancer Potential :
- Studies have shown that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against leukemia and solid tumors .
- A systematic structure–activity relationship (SAR) investigation revealed that modifications to the compound could enhance its potency against specific cancer targets .
- Enzyme Modulation :
- HDAC Inhibition :
Research Findings
A variety of studies have been conducted to elucidate the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action Studies :
Q & A
Q. What are the standard synthetic routes for preparing tert-Butyl (2-amino-5-fluorophenyl)carbamate, and how can reaction conditions be optimized?
The compound is typically synthesized via carbamate protection of the amine group. A common approach involves reacting 2-amino-5-fluorophenol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous THF or DCM. Key optimization parameters include:
- Temperature : Room temperature to 40°C to avoid Boc-group cleavage.
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reactivity.
- Catalyst : DMAP (4-dimethylaminopyridine) accelerates the reaction by nucleophilic catalysis .
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor reaction progress by TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .
Q. How can researchers ensure compound purity and stability during storage?
- Purity : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to verify ≥95% purity. UV detection at 254 nm is typical for aromatic carbamates .
- Storage : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent hydrolysis of the Boc group. Avoid exposure to moisture or strong acids/bases, which degrade the carbamate .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if airborne particles are generated during weighing .
- Toxicity : Acute toxicity data (oral LD50 >500 mg/kg in rats) suggest moderate hazard. Avoid inhalation; use fume hoods for powder handling .
- Spill management : Absorb with inert material (silica gel), collect in sealed containers, and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in NMR structural assignments?
Discrepancies in NMR signals (e.g., ambiguous coupling constants or aromatic proton splitting) can arise from conformational flexibility. Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation:
- Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL (via Olex2 GUI) refines anisotropic displacement parameters. Hydrogen bonds (N–H···O/F interactions) stabilize the crystal lattice, as seen in related carbamates .
Example: A 2021 study resolved conflicting NOESY correlations by confirming the planar carbamate group via SC-XRD (CCDC entry: 2.1 Å resolution) .
Q. What analytical methods are recommended for studying hydrolytic degradation under physiological conditions?
- LC-MS/MS : Monitor Boc cleavage at pH 7.4 (phosphate buffer, 37°C). Use a QTOF mass spectrometer in positive ion mode (expected m/z: [M+H]+ 257.26 → [M–Boc+H]+ 157.12) .
- Kinetics : Fit degradation data to first-order models (kobs ~1.2 × 10⁻³ h⁻¹ at 25°C). Activation energy (Ea) calculations via Arrhenius plots reveal susceptibility to temperature .
Q. How do substituent effects (e.g., fluorine position) influence hydrogen-bonding networks in solid-state structures?
The 5-fluoro substituent directs hydrogen bonding:
- Intramolecular : N–H (carbamate) forms a 6-membered ring with F (distance ~2.8 Å).
- Intermolecular : Fluorine participates in C–H···F interactions (3.0–3.2 Å), creating layered 2D networks. Mercury software can visualize these interactions and calculate packing coefficients (0.70–0.75) .
Contrast with non-fluorinated analogs, which exhibit weaker π-stacking (3.5 Å vs. 3.3 Å in fluorinated derivatives) .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
- Quality control : Implement orthogonal methods:
- ¹H/¹³C NMR : Verify absence of de-Boc byproducts (δ ~1.4 ppm for tert-butyl group).
- HPLC-ELSD : Detect non-UV-active impurities (e.g., residual THF).
- Bioassay normalization : Use internal standards (e.g., fluoxetine) to correct for potency variations .
Data Contradictions and Resolution
Q. How to address conflicting toxicity reports between SDS sources?
- Case : cites acute oral toxicity (Category 4), while reports no carcinogenicity (IARC/ACGIH).
- Resolution : Cross-reference with primary toxicology studies. For example, Ames tests (OECD 471) confirm mutagenic potential only at >1 mM, aligning with Category 4 . Always consult updated REACH dossiers for harmonized classifications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
